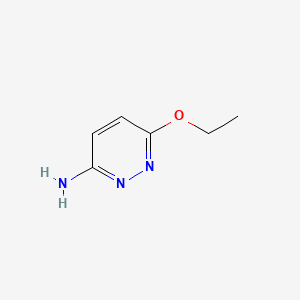

6-Ethoxypyridazin-3-amine

説明

Structure

3D Structure

特性

IUPAC Name |

6-ethoxypyridazin-3-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H9N3O/c1-2-10-6-4-3-5(7)8-9-6/h3-4H,2H2,1H3,(H2,7,8) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GMEONBANQFZLSE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=NN=C(C=C1)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H9N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID7068188 | |

| Record name | 3-Pyridazinamine, 6-ethoxy- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7068188 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

139.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

39614-78-3 | |

| Record name | 6-Ethoxy-3-pyridazinamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=39614-78-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Pyridazinamine, 6-ethoxy- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0039614783 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3-Pyridazinamine, 6-ethoxy- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 3-Pyridazinamine, 6-ethoxy- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7068188 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Ii. Advanced Synthetic Methodologies and Chemical Transformations of 6 Ethoxypyridazin 3 Amine

Optimized Synthetic Routes and Reaction Conditions

Optimized synthetic routes are crucial for achieving high yields and purity of the target compound. Key strategies include the functionalization of pre-existing pyridazine (B1198779) rings, particularly through nucleophilic substitution, and the de novo synthesis of the pyridazine core through cyclization reactions.

The pyridazine ring is characterized as a π-deficient heterocyclic system. This electron deficiency, caused by the presence of two electronegative nitrogen atoms, makes the carbon atoms in the ring susceptible to attack by nucleophiles. uoanbar.edu.iq Halogenated pyridazines, such as those with chlorine atoms at the 3- and/or 6-positions, are particularly useful substrates for nucleophilic aromatic substitution (SNAr) reactions. researchgate.netgoogleapis.com The halogen atom acts as an excellent leaving group, allowing for the introduction of a wide array of functional groups. evitachem.com This reactivity is so pronounced that even powerful nucleophiles like the hydride ion (:H-) can be displaced in some cases. uoanbar.edu.iq

The reaction between a 6-chloropyridazine derivative and a nucleophile like ethanolamine (B43304) exemplifies a typical SNAr pathway. Ethanolamine possesses two nucleophilic centers: the nitrogen atom of the primary amine and the oxygen atom of the primary alcohol. The amine group is generally more nucleophilic than the alcohol and will preferentially attack the electron-deficient C-6 position of the pyridazine ring.

The mechanism involves the nucleophilic attack of the ethanolamine's amino group on the carbon atom bonded to the chlorine. This leads to the formation of a negatively charged intermediate, often referred to as a Meisenheimer complex, where the charge is delocalized across the ring system. The subsequent departure of the chloride ion restores the aromaticity of the ring, yielding the substituted pyridazine product. Reactions of chloropyridazines with various amine nucleophiles are well-documented for creating new C-N bonds. researchgate.netacs.orgmdpi.com

Bases play a critical role in facilitating nucleophilic substitution reactions on halogenated pyridazines. Their primary functions are to deprotonate the nucleophile, thereby increasing its nucleophilicity, and to neutralize the acidic byproduct (e.g., HCl) generated during the reaction. evitachem.com The removal of the acidic byproduct helps to drive the reaction equilibrium toward the formation of the products.

A variety of bases can be employed, with the choice depending on the specific reactants and the required reaction strength. Common inorganic bases include sodium hydroxide (B78521) and potassium carbonate, while organic bases like triethylamine (B128534) are also frequently used. googleapis.commdpi.com The selection of the base is crucial, as it can influence the reaction rate and, in some cases, prevent unwanted side reactions.

| Base | Type | Typical Function |

| Sodium Hydroxide (NaOH) | Strong, Inorganic | Acid scavenger, can deprotonate less acidic nucleophiles |

| Potassium Carbonate (K₂CO₃) | Moderate, Inorganic | Acid scavenger, milder conditions than NaOH |

| Triethylamine (Et₃N) | Organic Amine | Acid scavenger, soluble in organic solvents |

The choice of solvent significantly influences the outcome of nucleophilic aromatic substitutions. acs.org Polar aprotic solvents such as N,N-dimethylformamide (DMF) and dimethyl sulfoxide (B87167) (DMSO) are particularly effective for these reactions. acs.org These solvents are capable of dissolving a wide range of organic and inorganic reactants and are excellent at stabilizing the charged Meisenheimer intermediate, which lowers the activation energy of the reaction. researchcommons.org

While polar aprotic solvents are common, other solvents like ethanol (B145695) or acetonitrile (B52724) can also be used. mdpi.comacs.org The solvent can sometimes play a more direct role in the reaction mechanism or lead to different product distributions, making solvent screening an important part of reaction optimization. acs.org For instance, studies on pyridine (B92270) synthesis have shown that changing the solvent from ethanol to acetonitrile can enable reactions with sterically hindered substrates that would otherwise fail. acs.org

| Solvent | Type | Key Advantages in SNAr |

| DMF | Polar Aprotic | High boiling point, excellent solvating power for polar and nonpolar species. |

| DMSO | Polar Aprotic | High boiling point, effectively stabilizes charged intermediates. |

| Acetonitrile | Polar Aprotic | Lower boiling point, can influence reaction pathways. acs.org |

| Ethanol | Polar Protic | Can act as a nucleophile itself, often used with alkoxide reactions. |

Temperature is a critical parameter in controlling the rate and selectivity of pyridazine synthesis. Most nucleophilic substitution reactions on chloropyridazines require heating to proceed at a reasonable rate. acs.org The reaction temperature is often maintained by heating the mixture to reflux, which is the boiling point of the solvent.

The typical temperature range for these substitutions is between 80°C and 120°C. google.com Precise temperature control is essential, as it can be used to favor the formation of a desired product over potential side products. In some syntheses, adjusting the temperature can dramatically alter the outcome; for example, one study found that a reaction yielded one type of pyridine derivative at 65°C, but exclusively formed a different product when the temperature was raised to 120°C. acs.org

Before functionalization can occur, the pyridazine ring itself must be synthesized. Cyclization reactions are the fundamental approach to constructing the heterocyclic core. The most common and long-standing method involves the condensation of a 1,4-dicarbonyl compound (or a synthetic equivalent) with hydrazine (B178648) (N₂H₄) or one of its derivatives. google.com This [4+2] condensation strategy, where the dicarbonyl compound provides a four-carbon fragment and hydrazine provides the two adjacent nitrogen atoms, remains a cornerstone of pyridazine synthesis.

Modern organic synthesis has expanded the toolbox for pyridazine formation to include a variety of other cyclization strategies, such as copper-catalyzed cyclizations and inverse electron demand Diels-Alder reactions. organic-chemistry.org These methods offer alternative pathways that can provide access to diverse and complexly substituted pyridazines under mild conditions. organic-chemistry.org

| Cyclization Method | Key Reactants | Description |

| Hydrazine Condensation | 1,4-dicarbonyl compound + Hydrazine | A classic and widely used method where hydrazine reacts with a four-carbon backbone to form the six-membered ring. google.com |

| Inverse Electron Demand Diels-Alder | Electron-deficient diene (e.g., tetrazine) + Alkene/Alkyne | A cycloaddition reaction where an electron-poor diene reacts with an electron-rich dienophile to form the pyridazine ring after N₂ extrusion. organic-chemistry.org |

| 6π-Electrocyclization | Acyclic precursor with conjugated π-system | An intramolecular pericyclic reaction where a linear precursor containing a 2,3-diazatriene intermediate cyclizes to form the pyridazine ring. researchgate.net |

| [4+2] Annulation | Ketene N,S-acetals + N-tosylhydrazones | A TBAI/K₂S₂O₈-promoted annulation providing access to trisubstituted pyridazines with good functional group tolerance. organic-chemistry.org |

Solvent Effects (e.g., Polar Aprotic Solvents like DMF, DMSO)

Introduction of the Ethoxy Group via Nucleophilic Substitution

The synthesis of 6-Ethoxypyridazin-3-amine often involves the introduction of the ethoxy group onto the pyridazine ring through a nucleophilic aromatic substitution (SNAr) reaction. This method typically utilizes a precursor such as 3-amino-6-chloropyridazine. The chlorine atom at the 6-position serves as a suitable leaving group, which can be displaced by an ethoxide nucleophile.

The reaction is generally carried out by treating the chlorinated pyridazine with sodium ethoxide in an appropriate solvent. The ethoxide ion attacks the electron-deficient carbon atom bonded to the chlorine, leading to the formation of the desired this compound. This pathway is analogous to the synthesis of similar alkoxy-pyridazines, where reaction conditions are adjusted based on the specific alkoxide and substrate. researchgate.net For instance, the synthesis of propoxy analogs often involves reacting the corresponding chloropyridine with propanol (B110389) in the presence of a base like potassium carbonate under reflux conditions.

| Reactant | Reagent | Conditions | Product |

| 3-Amino-6-chloropyridazine | Sodium Ethoxide | Basic conditions, suitable solvent | This compound |

Advanced Synthetic Strategies for Derivatives

The 3-amino and 6-ethoxy groups on the pyridazine ring provide two distinct points for chemical modification, enabling the development of advanced synthetic strategies to generate a wide range of derivatives. These strategies focus on creating novel compounds with tailored properties through controlled chemical reactions. nih.govkuleuven.be

Synthesis of Novel Pyridazine Derivatives

The core structure of this compound is a scaffold for building more complex molecules. Researchers have successfully synthesized novel derivatives by targeting the amino group or by further substitution on the pyridazine ring. For example, new compounds have been created by reacting this compound with various electrophiles.

One reported pathway involves the reaction of this compound to form compounds like 2-(6-ethoxy-pyridazin-3-yl)-isothiourea hydrochloride. researchgate.net Another example showcases the synthesis of a more complex derivative, 2-[4-(6-ethoxy-pyridazin-3-ylsulfanyl)-6-ethylamino- nih.govresearchgate.netCurrent time information in Bangalore, IN.triazin-2-yl-sulfanyl]-acetamide, which links the ethoxy-pyridazine moiety to a triazine ring through sulfur bridges. researchgate.netresearchgate.net These syntheses highlight the utility of the starting material in creating molecules with diverse functional groups and structural motifs. ontosight.aimdpi.com

| Starting Material | Reaction | Novel Derivative | Reference |

| This compound | Reaction with thiourea (B124793) precursors | 2-(6-ethoxy-pyridazin-3-yl)-isothiourea hydrochloride | researchgate.net |

| This compound | Multi-step reaction involving triazine and sulfur linkage | 2-[4-(6-ethoxy-pyridazin-3-ylsulfanyl)-6-ethylamino- nih.govresearchgate.netCurrent time information in Bangalore, IN.triazin-2-yl-sulfanyl]-acetamide | researchgate.netresearchgate.net |

| 3,6-Dichloropyridazine | Multi-step synthesis | 3-ethoxy-6-(2-(5-nitro-2-furyl)vinyl)pyridazine | ontosight.ai |

Strategies for Tailored Substitutions

Tailored substitutions on the pyridazine framework are crucial for fine-tuning the properties of the resulting molecules. A common strategy involves a two-step process where a key intermediate is first formed and then reacted with a variety of building blocks. For instance, a synthetic route to prepare a series of 3,6-disubstituted pyridazines involved creating key amide intermediates. nih.gov These intermediates were then reacted with a selection of different amines in the presence of a base, allowing for the systematic introduction of diverse substituents at a specific position on the pyridazine ring. nih.gov This modular approach facilitates the creation of a library of related compounds, which is a valuable strategy in fields like drug discovery for exploring structure-activity relationships. nih.gov

Multi-step Synthetic Pathways

The creation of complex pyridazine derivatives often necessitates multi-step synthetic pathways. vapourtec.comnih.gov These sequences involve several chemical transformations performed in a specific order to build the target molecule. ontosight.ai For example, the synthesis of certain 5-(trifluoromethyl)pyridazine-3-carboxamide derivatives started from commercially available ethyl 3,3,3-trifluoropyruvate and proceeded through several steps, including cyclization to form the pyridazine ring, chlorination, hydrolysis, and finally amidation to introduce various amine substituents. nih.gov Such multi-step processes allow for the construction of highly functionalized and structurally intricate molecules that would be inaccessible through single-step reactions. nih.govvapourtec.com

Reductive amination is a powerful method for forming carbon-nitrogen bonds and is widely used to synthesize secondary and tertiary amines. wikipedia.orgunimi.it This reaction involves the condensation of an amine with a carbonyl compound (an aldehyde or ketone) to form an intermediate imine, which is then reduced in situ to the corresponding amine. masterorganicchemistry.comlibretexts.org

In the context of this compound, its primary amino group can act as the nucleophile, reacting with various aldehydes and ketones. The choice of reducing agent is critical for the success of the reaction, with common reagents including sodium borohydride (B1222165) (NaBH₄), sodium cyanoborohydride (NaBH₃CN), and sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃). masterorganicchemistry.comnih.govorganic-chemistry.org This protocol allows for the attachment of a wide range of alkyl or aryl groups to the nitrogen atom of the starting amine, significantly expanding the library of accessible derivatives. unimi.itlibretexts.org

General Reductive Amination Scheme:

Imine Formation: this compound reacts with an aldehyde or ketone to form an imine intermediate.

Reduction: The imine is reduced by a selective hydride agent to yield a secondary amine derivative.

Direct alkylation of the primary amino group in this compound offers another route to its derivatives. This reaction typically proceeds via a nucleophilic substitution (SN2) mechanism, where the amine's nitrogen atom attacks an alkyl halide, displacing the halide leaving group. ucalgary.calibretexts.org

However, a significant challenge in the direct alkylation of primary amines is the potential for over-alkylation. masterorganicchemistry.com The secondary amine product is often more nucleophilic than the starting primary amine and can react further with the alkyl halide to form a tertiary amine, and subsequently a quaternary ammonium (B1175870) salt. libretexts.orgmasterorganicchemistry.com To achieve selective mono-alkylation, reaction conditions must be carefully controlled, often by using a large excess of the starting amine. libretexts.org Alternative methods, such as the "hydrogen borrowing" or hydrogen autotransfer process, use alcohols as alkylating agents in the presence of a metal catalyst, offering a different approach to N-alkylation. whiterose.ac.uk

Reduction of Nitriles and Amides

The synthesis of amines through the reduction of nitriles and amides represents a fundamental transformation in organic chemistry. libretexts.org For the synthesis of this compound, these methods provide viable, though less commonly cited, pathways.

The reduction of a nitrile precursor, such as 6-ethoxy-3-cyanopyridazine, to this compound can be achieved using powerful reducing agents like lithium aluminum hydride (LiAlH₄). libretexts.org This method effectively converts the cyano group into a primary amine. Similarly, the reduction of a corresponding amide, 6-ethoxypyridazine-3-carboxamide, offers another route. This transformation is typically accomplished with reagents such as LiAlH₄ or through catalytic hydrogenation. libretexts.orgorganic-chemistry.org While catalytic hydrogenation is effective, it may be incompatible with other reducible functional groups within the molecule. libretexts.org Alternative, milder conditions for amide reductions have been developed, including the use of various silanes in the presence of metal catalysts, which can offer greater chemoselectivity. organic-chemistry.orgdiva-portal.org

Table 1: Comparison of Reduction Methods for Amine Synthesis

| Method | Precursor | Key Reagents | Advantages | Potential Challenges |

|---|---|---|---|---|

| Nitrile Reduction | 6-Ethoxy-3-cyanopyridazine | LiAlH₄ | Direct conversion to primary amine. | Harsh reagent, potential for side reactions. |

| Amide Reduction | 6-Ethoxypyridazine-3-carboxamide | LiAlH₄, Catalytic Hydrogenation (e.g., H₂/Pd-C) | Utilizes a different synthetic intermediate. | LiAlH₄ is unselective; catalytic hydrogenation may reduce other functional groups. |

Hofmann and Curtius Rearrangements

The Hofmann and Curtius rearrangements are classic name reactions that convert carboxylic acid derivatives into primary amines with the loss of one carbon atom. organicchemistrytutor.com These rearrangements proceed through an isocyanate intermediate. nih.govwikipedia.org

The Hofmann rearrangement involves the treatment of a primary amide with a halogen (like bromine) in a strong base. researchgate.netpearson.com For the synthesis of this compound, this would entail the conversion of 6-ethoxypyridazine-3-carboxamide. The reaction is initiated by the deprotonation of the amide, followed by halogenation and a subsequent rearrangement to form an isocyanate, which is then hydrolyzed to the amine. organicchemistrytutor.com

The Curtius rearrangement offers a milder alternative, starting from a carboxylic acid. nih.gov The process involves the conversion of a carboxylic acid, in this case, 6-ethoxypyridazine-3-carboxylic acid, into an acyl azide (B81097). This is often achieved by reacting the corresponding acyl chloride with an azide salt or using reagents like diphenylphosphoryl azide (DPPA). organic-chemistry.orgnih.gov The acyl azide then undergoes thermal or photochemical decomposition to yield the isocyanate, which upon hydrolysis, gives the desired amine. nih.govwikipedia.org The reaction is known for its mild conditions and the retention of stereochemistry in the migrating group. nih.govwikipedia.org Recent advancements have introduced one-pot procedures for this rearrangement. organic-chemistry.org

Table 2: Overview of Rearrangement Reactions for Amine Synthesis

| Rearrangement | Starting Material | Key Intermediate | Reagents |

|---|---|---|---|

| Hofmann | 6-Ethoxypyridazine-3-carboxamide | Isocyanate | Br₂ or other halogen, strong base (e.g., NaOH) |

| Curtius | 6-Ethoxypyridazine-3-carboxylic acid | Acyl azide, Isocyanate | Acyl azide forming reagents (e.g., DPPA, NaN₃), heat or light |

Chemical Reactivity and Mechanistic Studies

The chemical reactivity of this compound is characterized by the interplay of the electron-rich amino group, the ethoxy substituent, and the inherent properties of the pyridazine ring.

Tertiary amines are known to undergo oxidation to form amine oxides. libretexts.org In the context of this compound, while it is a primary amine, the nitrogen atoms within the pyridazine ring can be oxidized. The oxidation of pyridazine derivatives can lead to the formation of N-oxides. evitachem.com Common oxidizing agents for such transformations include hydrogen peroxide or peroxy acids. evitachem.com The formation of N-oxides can significantly alter the electronic properties and subsequent reactivity of the heterocyclic ring.

The pyridazine ring in this compound can undergo reduction. evitachem.com Reagents like lithium aluminum hydride or sodium borohydride can be used to generate reduced forms of the compound. evitachem.com The specific conditions and choice of reducing agent will determine the extent of reduction and the nature of the resulting derivatives.

The ethoxy group at the 6-position of the pyridazine ring can be susceptible to nucleophilic substitution, although this is less common than substitution at other positions in the absence of an activating group. evitachem.com In related 3-halo-6-ethoxypyridazines, the ethoxy group can be displaced by other nucleophiles, with the ease of substitution being influenced by the nature of the halogen at the 3-position. The reactivity of the ethoxy group in this compound itself would likely require harsh conditions or specific activation.

Computational studies, particularly using Density Functional Theory (DFT), have become invaluable for understanding the reaction mechanisms of pyridazine derivatives. mdpi.comresearchgate.netgsconlinepress.com These studies provide insights into the electronic structure, frontier molecular orbitals (HOMO-LUMO), and electrostatic potential maps, which help in predicting the reactivity and regioselectivity of reactions. mdpi.comresearchgate.net For instance, theoretical calculations can elucidate the mechanisms of cycloaddition reactions involving pyridazines and predict the most likely pathways for substitution and rearrangement reactions. acs.orgresearchgate.netrsc.org Such computational analyses are crucial for designing new synthetic routes and for understanding the underlying principles governing the chemical behavior of compounds like this compound. researchgate.nettandfonline.comtubitak.gov.tr

Table 3: Summary of Chemical Reactivity

| Reaction Type | Reagents | Product Type |

|---|---|---|

| Oxidation | H₂O₂, Peroxy acids | N-oxides |

| Reduction | LiAlH₄, NaBH₄ | Reduced pyridazine derivatives |

| Substitution | Nucleophiles (under specific conditions) | 6-substituted pyridazin-3-amine derivatives |

Theoretical and Computational Analysis of Reaction Mechanisms

Kinetic Studies for Pathway Elucidation (SN1 vs. SN2)

Kinetic studies are fundamental in distinguishing between nucleophilic substitution (SN1 and SN2) pathways in the synthesis of alkoxy-substituted pyridazines. The synthesis of compounds like this compound often involves the reaction of a halo-precursor with an alkoxide. The rate of these reactions can be monitored to determine the reaction order and elucidate the mechanism.

For analogous systems, it has been observed that the reaction between a chloropyridine precursor and an alkoxide often proceeds via an SN2 mechanism. This is characterized by a second-order rate law, where the rate is dependent on the concentration of both the substrate and the nucleophile. The steric hindrance around the reaction center can significantly influence the reaction rate. For instance, while ethoxy derivatives might be synthesized under certain conditions, bulkier analogs like propoxy or isopropoxy derivatives may require more forcing conditions or exhibit slower reaction kinetics due to increased steric hindrance. The choice of solvent and base is also critical. For example, the use of a strong, non-nucleophilic base is crucial to deprotonate the alcohol to form the nucleophilic alkoxide without competing in the substitution reaction. The progress of such reactions can be followed by techniques like chromatography to measure the disappearance of starting material and the appearance of the product over time, allowing for the determination of rate constants. rsc.orgnih.gov

Isotopic Labeling Techniques for Reaction Tracking

Isotopic labeling is a powerful tool for tracing the path of atoms and functional groups throughout a chemical reaction, providing definitive evidence for proposed mechanisms. nih.gov In the context of this compound synthesis, isotopes of carbon (¹³C), nitrogen (¹⁵N), or hydrogen (²H, deuterium) can be incorporated into the starting materials.

For example, to confirm the origin of the ethoxy group, one could use ethanol labeled with ¹³C at either the methyl or methylene (B1212753) position. Subsequent analysis of the this compound product using mass spectrometry or NMR spectroscopy would reveal the location of the isotopic label, confirming that the ethoxy group from the alcohol has been incorporated into the product.

Similarly, isotopic labeling can be used to study kinetic isotope effects (KIEs), which can provide information about the rate-determining step of a reaction. mdpi.comrsc.org For instance, if the breaking of a C-H bond is part of the rate-determining step, replacing that hydrogen with deuterium (B1214612) will result in a slower reaction rate. While not directly applicable to the primary substitution reaction to form the ether linkage, KIE studies could be invaluable in understanding other potential transformations of this compound, such as reactions involving the amine group or the pyridazine ring itself.

Density Functional Theory (DFT) Calculations for Transition State Analysis

Density Functional Theory (DFT) has become an indispensable tool in modern chemistry for investigating reaction mechanisms and predicting the stability of transition states. researchgate.netnih.gov By modeling the potential energy surface of a reaction, DFT calculations can identify the lowest energy path from reactants to products, passing through a transition state.

For the synthesis of this compound, DFT calculations can be employed to model the SN2 transition state. beilstein-journals.org This would involve calculating the geometry and energy of the transition state structure where the nucleophilic ethoxide is attacking the carbon atom of the pyridazine ring, and the leaving group (e.g., a halide) is departing. The calculated activation energy for this process can provide a theoretical basis for the observed reaction rates.

Furthermore, DFT can be used to compare the energies of different possible transition states, for example, to definitively rule out an SN1 mechanism by showing that the formation of the corresponding carbocation intermediate is energetically unfavorable. researchgate.net These calculations often utilize basis sets like B3LYP/6-311G++(d,p) to achieve a good balance between accuracy and computational cost. researchgate.net

Molecular Electrostatic Potential (MEP) Analysis of Reactivity Sites

Molecular Electrostatic Potential (MEP) analysis is a computational method used to visualize the charge distribution of a molecule and predict its reactivity towards electrophilic and nucleophilic attack. uni-muenchen.denih.govresearchgate.netwolfram.com The MEP map displays regions of negative potential (electron-rich, susceptible to electrophilic attack) and positive potential (electron-poor, susceptible to nucleophilic attack).

For this compound, an MEP analysis would likely show:

Negative Potential: Concentrated around the nitrogen atoms of the pyridazine ring and the oxygen atom of the ethoxy group due to the presence of lone pairs of electrons. These sites are potential targets for electrophiles. The amine group also represents a region of high electron density. researchgate.net

Positive Potential: Located on the hydrogen atoms of the amine group and the ethoxy group.

This analysis provides a visual guide to the molecule's reactivity. For instance, in an electrophilic substitution reaction, the MEP map would indicate the most likely positions for an incoming electrophile to attack the pyridazine ring. Conversely, it can highlight the most acidic protons for deprotonation reactions. The MEP surface is typically color-coded, with red indicating negative potential and blue indicating positive potential. wolfram.com

HOMO-LUMO Energy Gap Analysis and Reactivity Descriptors

The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are key components of frontier molecular orbital (FMO) theory. The energy of the HOMO is related to the molecule's ability to donate electrons (nucleophilicity), while the energy of the LUMO is related to its ability to accept electrons (electrophilicity). The HOMO-LUMO energy gap is a crucial indicator of a molecule's kinetic stability and chemical reactivity. researchgate.netirjweb.comirjweb.comaimspress.com

A small HOMO-LUMO gap suggests that the molecule is more reactive, as it requires less energy to excite an electron from the HOMO to the LUMO. irjweb.com For this compound, DFT calculations can determine the energies of the HOMO and LUMO. This information can be used to predict its reactivity in various chemical transformations.

From the HOMO and LUMO energies, several reactivity descriptors can be calculated: irjweb.com

Chemical Potential (μ): Indicates the escaping tendency of electrons from an equilibrium system.

Chemical Hardness (η): Measures the resistance to change in electron distribution. A harder molecule has a larger HOMO-LUMO gap.

Electrophilicity Index (ω): A measure of the energy lowering of a molecule when it is saturated with electrons.

These descriptors provide a quantitative measure of the molecule's reactivity and can be used to compare it with other related compounds.

| Reactivity Descriptor | Formula | Significance |

| Chemical Potential (μ) | (EHOMO + ELUMO) / 2 | Electron escaping tendency |

| Chemical Hardness (η) | (ELUMO - EHOMO) / 2 | Resistance to charge transfer |

| Electrophilicity Index (ω) | μ² / (2η) | Propensity to accept electrons |

Competing Reaction Pathways in Synthesis

One common side reaction is the reaction of the nucleophile at other positions on the pyridazine ring, leading to the formation of regioisomers. The inherent electronic properties of the pyridazine ring, influenced by the substituents present, dictate the preferred site of nucleophilic attack.

Another potential competing pathway involves the amine group. If the reaction conditions are not carefully controlled, the amine group could be alkylated or acylated, depending on the reactants and reagents used. libretexts.org For example, if the synthesis involves an alkyl halide, the amine group could compete with the alkoxide as a nucleophile, leading to N-alkylation.

Furthermore, if the synthesis involves a strong base, there is a possibility of elimination reactions if a suitable leaving group is present on a side chain. While less likely in the direct synthesis of this compound from a halo-precursor, it is a consideration in the synthesis of more complex derivatives.

Iii. Spectroscopic Characterization and Advanced Analytical Techniques for 6 Ethoxypyridazin 3 Amine and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for the structural analysis of 6-Ethoxypyridazin-3-amine, offering precise insights into the hydrogen and carbon frameworks of the molecule.

The ¹H NMR spectrum of this compound provides characteristic signals for the protons of the ethoxy group and the pyridazine (B1198779) ring. The ethoxy group presents as a triplet for the methyl (CH₃) protons and a quartet for the methylene (B1212753) (OCH₂) protons, a result of spin-spin coupling. The chemical shift for the hydrogens on carbons directly bonded to an amine typically appear around 2.3-3.0 ppm. mdpi.com The protons of the primary amine (NH₂) typically appear as a broad singlet, though its chemical shift can vary depending on solvent and concentration. mdpi.com

The two aromatic protons on the pyridazine ring appear as doublets due to coupling with each other. Their exact chemical shifts are influenced by the electronic effects of the ethoxy and amine substituents. For a similar compound, 3-Amino-6-ethynylpyridazine, the pyridazine protons were observed as doublets at approximately 7.10 ppm and 6.70 ppm in DMSO-d₆. nih.gov

Table 1: Predicted ¹H NMR Chemical Shifts for this compound Predicted values are based on typical chemical shift ranges for similar functional groups and structures.

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| CH₃ (Ethoxy) | ~1.4 | Triplet (t) | ~7.0 |

| OCH₂ (Ethoxy) | ~4.4 | Quartet (q) | ~7.0 |

| NH₂ (Amine) | 2.0 - 5.0 (variable) | Broad Singlet (br s) | N/A |

| H-4 (Pyridazine) | ~6.8 | Doublet (d) | ~9.0 |

| H-5 (Pyridazine) | ~7.5 | Doublet (d) | ~9.0 |

The ¹³C NMR spectrum complements the ¹H NMR data by providing information on the carbon skeleton of this compound. Due to the low natural abundance of the ¹³C isotope, these spectra are typically acquired with proton decoupling, resulting in a series of singlet peaks, each corresponding to a unique carbon environment. mdpi.com

The spectrum is expected to show six distinct signals corresponding to the six carbon atoms in the molecule. The carbons of the ethoxy group will appear in the upfield region, while the four carbons of the pyridazine ring will be in the downfield aromatic region. The carbon atom C-6, being attached to the electronegative oxygen atom, is expected to be the most deshielded among the ring carbons, appearing at a high chemical shift. Conversely, C-3, bonded to the nitrogen of the amino group, will also be significantly downfield. Carbons directly attached to a nitrogen atom in an amine typically appear in the 10-65 ppm range. mdpi.com

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound Predicted values are based on typical chemical shift ranges for similar functional groups and structures.

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

| CH₃ (Ethoxy) | ~15 |

| OCH₂ (Ethoxy) | ~62 |

| C-4 (Pyridazine) | ~114 |

| C-5 (Pyridazine) | ~125 |

| C-3 (Pyridazine) | ~158 |

| C-6 (Pyridazine) | ~160 |

The choice of solvent can significantly influence the chemical shifts observed in the NMR spectra of pyridazine derivatives. researchgate.net This is primarily due to interactions between the solvent and the analyte, such as hydrogen bonding and solvent anisotropy effects. For amine protons (NH₂), the chemical shift is particularly sensitive to the solvent's ability to act as a hydrogen bond donor or acceptor. mdpi.com

In a study on a related pyridazine derivative, changing from a high-polarity solvent like DMSO-d₆ to a lower-polarity solvent like CDCl₃ resulted in noticeable changes in the chemical shifts of ring protons. researchgate.net Aromatic solvents like benzene-d₆ can induce significant shifts, known as aromatic solvent-induced shifts (ASIS), due to the formation of specific solvation complexes where the electron-rich face of the benzene (B151609) ring interacts with electron-deficient parts of the solute molecule. These effects can be leveraged to resolve overlapping signals and aid in the definitive assignment of proton and carbon resonances. researchgate.net

¹³C NMR Spectral Analysis

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to deduce structural information from its fragmentation patterns.

In mass spectrometry, this compound (C₆H₉N₃O) has a calculated molecular weight of approximately 139.16 g/mol . cymitquimica.comfishersci.comchemscene.com When subjected to electron impact (EI) ionization, it is expected to show a distinct molecular ion peak (M⁺) at a mass-to-charge ratio (m/z) of 139. The presence of three nitrogen atoms in the molecule adheres to the "nitrogen rule," which states that a molecule with an odd number of nitrogen atoms will have an odd nominal molecular weight. libretexts.orgmiamioh.edu The molecular ion peak for aliphatic amines may sometimes be weak or absent, but the aromatic nature of the pyridazine ring should lend it some stability. miamioh.educhim.lu

The fragmentation of the this compound molecular ion provides valuable structural information. The fragmentation is guided by the stability of the resulting carbocations and neutral radicals. Two primary fragmentation pathways are anticipated, driven by the presence of the amine and ether functional groups.

Alpha-Cleavage: A common fragmentation pathway for amines involves the cleavage of the C-C bond adjacent to the nitrogen atom (α-cleavage). libretexts.orglibretexts.org However, in this aromatic system, this pathway is less direct.

Ether Fragmentation: Cleavage of the bonds within the ethoxy group is highly likely. Loss of an ethyl radical (•CH₂CH₃, 29 Da) would result in a fragment ion at m/z 110. Subsequent loss of carbon monoxide (CO, 28 Da) could lead to a fragment at m/z 82. Alternatively, the loss of an ethylene (B1197577) molecule (C₂H₄, 28 Da) via a rearrangement mechanism is also possible, leading to a fragment at m/z 111.

Table 3: Plausible Mass Spectrometry Fragments for this compound

| m/z | Proposed Fragment | Identity of Lost Neutral |

| 139 | [C₆H₉N₃O]⁺ | Molecular Ion (M⁺) |

| 124 | [C₅H₆N₃O]⁺ | •CH₃ (from ethoxy) |

| 111 | [C₄H₅N₃O]⁺ | C₂H₄ (ethylene) |

| 110 | [C₄H₄N₃O]⁺ | •C₂H₅ (ethyl radical) |

| 82 | [C₃H₄N₃]⁺ | C₂H₅• + CO |

Molecular Ion Peak Determination

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is a fundamental technique for identifying the functional groups present in a molecule. The IR spectrum of this compound would be expected to exhibit characteristic absorption bands corresponding to its primary amine, ether, and pyridazine ring structures.

Primary amines typically show two N-H stretching vibrations in the region of 3200-3600 cm⁻¹. Specifically for aromatic amines, these absorptions are often observed at slightly higher frequencies, between 3200 and 3500 cm⁻¹. msu.edu Additionally, a characteristic NH₂ scissoring absorption is expected between 1550 and 1650 cm⁻¹. msu.edu The C-N stretching of aromatic amines typically appears in the 1200 to 1350 cm⁻¹ range. msu.edu The presence of the ethoxy group would be indicated by C-O stretching vibrations.

Table 1: Expected IR Absorption Ranges for this compound Functional Groups

| Functional Group | Vibration Type | Expected Wavenumber (cm⁻¹) |

| Primary Amine (N-H) | Symmetric & Asymmetric Stretch | 3200 - 3500 |

| Primary Amine (N-H) | Scissoring | 1550 - 1650 |

| Aromatic C-N | Stretch | 1200 - 1350 |

| Ether (C-O) | Stretch | 1000 - 1300 |

| Aromatic C=C and C=N | Stretch | ~1400 - 1600 |

| Aromatic C-H | Stretch | ~3000 - 3100 |

This table presents generalized expected ranges based on typical values for the respective functional groups.

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides insights into the electronic transitions within a molecule, particularly those involving π-electron systems. sci-hub.setechnologynetworks.com For aromatic and heteroaromatic compounds like this compound, the absorption of UV or visible light promotes electrons from lower energy orbitals to higher energy orbitals (e.g., π → π* and n → π* transitions). upi.edu

The UV-Vis spectrum of this compound is expected to show distinct absorption bands characteristic of its pyridazine ring system, which is a conjugated π system. The position and intensity of these bands can be influenced by the presence of substituents such as the amino and ethoxy groups, which can act as auxochromes, often causing a shift in the absorption maxima (λmax). The solvent used can also affect the spectrum. researchgate.net

Table 2: Expected Electronic Transitions for this compound

| Transition Type | Chromophore | Expected Wavelength Range (nm) |

| π → π | Pyridazine Ring (conjugated system) | ~200 - 400 |

| n → π | Pyridazine Ring (N atoms), Amino Group | ~250 - 450 |

This table provides a general estimation of the electronic transitions. Actual λmax values would need to be determined experimentally.

X-ray Crystallography for Absolute Structure Confirmation

X-ray crystallography stands as the definitive method for determining the three-dimensional molecular structure of a crystalline compound. nih.gov This technique involves irradiating a single crystal of the substance with an X-ray beam and analyzing the resulting diffraction pattern. nih.gov The pattern of diffracted spots provides information about the crystal's symmetry and the dimensions of the unit cell, while the intensities of the spots are used to calculate an electron density map. nih.gov

Chromatographic Methods for Purity and Isolation

Chromatographic techniques are indispensable for assessing the purity of this compound and for its isolation from reaction mixtures. researchgate.net These methods separate components of a mixture based on their differential distribution between a stationary phase and a mobile phase.

Thin-Layer Chromatography (TLC) is a rapid and convenient method for monitoring the progress of a reaction and for preliminary purity assessment. rochester.edu A small amount of the sample is spotted onto a plate coated with a stationary phase, typically silica (B1680970) gel. rochester.edu The plate is then developed in a chamber with a suitable solvent system (mobile phase). The components of the sample move up the plate at different rates, resulting in separation. The retention factor (Rf) value, which is the ratio of the distance traveled by the spot to the distance traveled by the solvent front, is characteristic of a compound in a specific solvent system. For amines, various solvent systems can be employed, and visualization can be achieved using UV light or specific staining agents like ninhydrin (B49086) or permanganate. reachdevices.comreachdevices.comlibretexts.org

High-Performance Liquid Chromatography (HPLC) is a powerful analytical technique for the separation, identification, and quantification of compounds in a mixture. researchgate.net It utilizes a liquid mobile phase that is pumped at high pressure through a column packed with a solid stationary phase. researchgate.net For compounds like this compound, reversed-phase HPLC is a common mode, where a nonpolar stationary phase is used with a polar mobile phase. A UV detector is often employed, which measures the absorbance of the eluting compounds at a specific wavelength. sci-hub.se HPLC offers high resolution and sensitivity, making it ideal for determining the purity of the final product with a high degree of accuracy. pjoes.comnih.gov

For the purification of this compound on a preparative scale, column chromatography is frequently employed. This technique operates on the same principles as TLC but on a larger scale, allowing for the separation of gram-level quantities of material. The crude product is loaded onto a column packed with a stationary phase (e.g., silica gel), and a solvent or solvent mixture is passed through the column to elute the desired compound.

Following chromatographic purification, recrystallization is often used as a final step to obtain highly pure crystalline material. This process involves dissolving the compound in a suitable solvent at an elevated temperature and then allowing it to cool slowly, causing the compound to crystallize out of the solution while impurities remain dissolved.

V. Advanced Research Topics and Future Directions

Computational Chemistry and In Silico Modeling for Predicting Biological Activity

Computational chemistry and in silico modeling have become indispensable tools in modern drug discovery and materials science, allowing for the prediction of biological activity and physicochemical properties of novel compounds before their synthesis. For pyridazine (B1198779) derivatives, these methods are crucial for identifying promising candidates and understanding their mechanisms of action at a molecular level.

In silico studies involving pyridazine derivatives have been employed to predict their therapeutic potential for a range of conditions. For instance, research into novel pyridazine derivatives as potential agents for Alzheimer's disease utilized a comprehensive computational approach that included 2D-QSAR modeling, molecular dynamics simulations, and ADMET (absorption, distribution, metabolism, excretion, and toxicity) property analysis. nih.govresearchgate.net This approach led to the design of new derivatives with favorable interactions with key proteins related to the disease and promising oral absorption rates of 96%. nih.govresearchgate.net Similarly, computational studies on pyridazine-based compounds as potential cyclooxygenase-2 (COX-2) inhibitors have been performed to predict toxicity, pharmacokinetic parameters, and drug-likeness. orientjchem.org These in silico methods allow for the high-throughput screening of virtual libraries of compounds, prioritizing those with the highest probability of success for laboratory synthesis and testing. nih.gov

Molecular docking is a key in silico technique that predicts the preferred orientation of a molecule when bound to a second to form a stable complex. It is widely used to understand the interaction between a ligand, such as a derivative of 6-Ethoxypyridazin-3-amine, and its protein target.

In a study focused on developing new COX-2 inhibitors, molecular docking was used to evaluate the binding affinity of thirty-three designed pyridazine-based compounds. orientjchem.org The docking scores, which represent the binding energy, indicated that several designed compounds had a stronger predicted binding affinity for the COX-2 enzyme than the established drug celecoxib. orientjchem.org For example, compound 12, a pyridazine derivative, showed a docking score of -10.48 kcal/mol, which was superior to celecoxib's score of -9.15 kcal/mol. orientjchem.org Such studies not only help in identifying potent inhibitors but also elucidate the specific molecular interactions, such as hydrogen bonds and π-π stacking, that are critical for binding. mdpi.com These insights are invaluable for the rational design of more potent and selective molecules.

Table 1: Molecular Docking Scores of Selected Pyridazine Derivatives against COX-2

| Compound | Docking Score (kcal/mol) | Predicted Oral Absorption (%) |

|---|---|---|

| Compound 7 | -9.72 | 83.53 |

| Compound 12 | -10.48 | 83.53 |

| Compound 16 | -9.71 | 83.53 |

| Compound 24 | -9.46 | 83.53 |

| Celecoxib (Reference) | -9.15 | 79.20 |

Data sourced from a 2023 study on pyridazine-based COX-2 inhibitors. orientjchem.org

A critical aspect of drug development is assessing the safety profile of a new chemical entity. In silico ADMET prediction provides an early warning system for potential liabilities, such as toxicity or poor metabolic stability.

For pyridazine derivatives, computational tools have been used to predict various toxicological endpoints. In one study, ADMET analysis revealed that while some pyridazine derivatives had lesser solubility and poor distribution behavior, they maintained drug-like properties with good oral bioavailability. researchgate.net The same study predicted that certain derivatives could exhibit reproductive toxicity without being mutagenic or tumorigenic. researchgate.net Another investigation into pyridazine-based COX-2 inhibitors used in silico methods to predict the LD50 (median lethal dose) and toxicity class. orientjchem.org The study found that several of the designed compounds were predicted to be non-toxic and, importantly, were not likely to be inhibitors of key metabolic enzymes like CYP2D6/CYP3A4, suggesting a lower risk of drug-drug interactions. orientjchem.org

Table 2: In Silico Toxicity Prediction for Pyridazine-Based Compounds

| Compound | Predicted LD50 (mg/kg) | Predicted Toxicity Class | Predicted Carcinogenicity |

|---|---|---|---|

| Designed Compounds (11) | 1000 | 4 | Non-toxic |

| Celecoxib (Reference) | 1000 | 4 | Carcinogenic |

Data sourced from a 2023 study on pyridazine-based COX-2 inhibitors. orientjchem.org

Molecular Docking Studies for Target Binding

Green Chemistry Approaches in this compound Synthesis

Green chemistry aims to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. acs.org Applying these principles to the synthesis of this compound and its derivatives is an important area of future research. Key principles of green chemistry include the prevention of waste, the use of catalytic reagents over stoichiometric ones, and the reduction of unnecessary derivatization steps like the use of blocking or protecting groups. acs.org

One of the most effective ways to achieve these goals is through the use of enzymes. Enzymes are highly specific catalysts that can often react with one part of a molecule while leaving the rest untouched, thereby eliminating the need for protecting groups and the subsequent deprotection steps, which generate waste. acs.org For example, the industrial synthesis of semi-synthetic antibiotics like ampicillin (B1664943) has shifted to a greener enzymatic process using pen-acylase, which operates in water at mild temperatures. acs.org

While specific green synthesis routes for this compound are not yet widely published, future research could focus on replacing traditional organic solvents with safer alternatives like water or switching from stoichiometric reagents to catalytic systems. rsc.org The analysis of synthetic routes using green chemistry metrics, such as atom economy and E-factor, can guide the development of more environmentally benign processes for producing this valuable intermediate. rsc.org

Applications as Intermediates in Industrial Chemistry

This compound is a versatile building block used in the synthesis of more complex molecules. Its structural features, including the pyridazine ring and the reactive amino group, make it a valuable intermediate in the fine chemicals sector, which focuses on the production of complex, pure chemical substances in limited quantities. lgchem.com Companies in this sector leverage advanced organic synthesis technologies to produce key intermediates for various industries. lgchem.com Aromatic tertiary amines, the class to which this compound belongs, are used in the production of materials for electronics, such as charge transport materials for organic photo conductors. ns-technofine.co.jp

A significant application of pyridazine derivatives is in the field of agrochemicals. The pyridazine scaffold is present in molecules developed as pesticides and plant growth regulators. Research has shown that derivatives of this compound possess notable biological activity in plants.

For example, a study on the effects of novel pyridazine derivatives on common bean plants (Phaseolus vulgaris L.) revealed significant growth-regulating properties. researchgate.net Two compounds, in particular, demonstrated potential for agricultural applications:

2-(6-ethoxy-pyridazin-3-yl)-isothiourea hydrochloride (C3): This compound stimulated the growth of adventitious roots and promoted leaf growth and early reproductive development. researchgate.net

2-[4-(6-ethoxy-pyridazin-3-ylsulfanyl)-6-ethylamino- researchgate.netorientjchem.orgresearchgate.nettriazin-2-ylsulfanyl]-acetamide (C8): This derivative was found to accelerate flowering and fruit production and has been recommended as a potential agent to prevent lodging (the bending over of the stems near ground level) in crops. researchgate.net

These findings highlight the role of this compound as a key starting material for the synthesis of active ingredients in crop protection and enhancement products, a major segment of the fine chemicals industry. lgchem.com

Q & A

Q. What are the optimal synthetic routes and reaction conditions for 6-Ethoxypyridazin-3-amine?

Methodological Answer: The synthesis involves nucleophilic substitution of 6-chloropyridazine with ethanolamine. Key parameters include:

- Base: Sodium hydroxide (NaOH) or potassium carbonate (K₂CO₃) to deprotonate ethanolamine and drive the reaction .

- Solvent: Polar aprotic solvents (e.g., DMF or DMSO) under reflux (typically 80–120°C) .

- Monitoring: Reaction progress tracked via thin-layer chromatography (TLC) or HPLC.

Post-synthesis, purification is achieved via column chromatography (silica gel, ethyl acetate/hexane) or recrystallization. Yield optimization requires strict control of stoichiometry and temperature .

Q. How is the structural integrity of this compound confirmed experimentally?

Methodological Answer:

- Spectroscopy:

- ¹H/¹³C NMR: Peaks for the ethoxy group (δ ~1.3 ppm for CH₃, δ ~4.0 ppm for OCH₂) and pyridazine protons (δ ~6.5–8.5 ppm) .

- Mass Spectrometry (MS): Molecular ion peak at m/z 139.16 (C₆H₉N₃O) .

- X-ray Crystallography: Resolves bond lengths and angles (e.g., C-O bond in ethoxy group: ~1.42 Å) for absolute confirmation, though this requires high-purity crystals .

Advanced Research Questions

Q. How does the ethoxy substituent influence structure-activity relationships (SAR) compared to methoxy analogs?

Methodological Answer: The ethoxy group enhances lipophilicity (logP ~1.2 vs. ~0.8 for methoxy), improving membrane permeability. This is critical in medicinal chemistry for target engagement.

- Case Study: this compound derivatives show 20–30% higher inhibition of cancer cell proliferation (e.g., MCF-7 cells) than methoxy analogs, likely due to improved cellular uptake .

- Computational Modeling: Molecular docking reveals stronger van der Waals interactions with hydrophobic enzyme pockets (e.g., kinase ATP-binding sites) .

Q. How can researchers resolve contradictions in reported biological activity data for this compound?

Methodological Answer: Contradictions often arise from variations in:

- Purity: Impurities (e.g., unreacted 6-chloropyridazine) can skew bioassays. Validate purity via HPLC (>95%) .

- Solubility: Use the Apelblat equation to model solubility in assay media (e.g., DMSO-water mixtures). For example, solubility in methanol increases from 2.1 mg/mL at 25°C to 5.8 mg/mL at 60°C .

- Assay Conditions: Standardize protocols (e.g., MTT assay incubation time, cell density) and include positive controls (e.g., doxorubicin for cytotoxicity) .

Q. What advanced strategies are used to optimize this compound derivatives for targeted drug design?

Methodological Answer:

- Bioisosteric Replacement: Substitute the ethoxy group with trifluoromethoxy (-OCF₃) to enhance metabolic stability while retaining lipophilicity .

- Fragment-Based Design: Use the pyridazine core as a scaffold, adding piperidine or pyridine moieties (e.g., 1-(6-Ethoxypyridazin-3-yl)piperidin-4-amine) to modulate selectivity for kinases .

- Click Chemistry: Introduce triazole rings via copper-catalyzed azide-alkyne cycloaddition (CuAAC) to improve aqueous solubility .

Comparative Analysis

Q. How does this compound compare to structurally related compounds in anticancer applications?

Q. What methodologies are recommended for analyzing reaction mechanisms in ethoxy-group substitutions?

Methodological Answer:

- Kinetic Studies: Monitor reaction rates under varying temperatures (Arrhenius plots) to distinguish SN1 vs. SN2 pathways.

- Isotopic Labeling: Use ¹⁸O-labeled ethanolamine to track oxygen incorporation in the product .

- DFT Calculations: Simulate transition states (e.g., Gaussian 16) to identify energy barriers for ethoxy substitution .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。